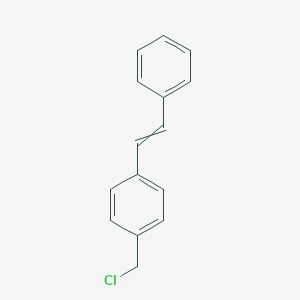

4-CHLOROMETHYLSTILBENE

描述

Contextualizing 4-Chloromethylstilbene within Stilbene (B7821643) Chemistry

To appreciate the role of this compound, it is essential to first understand the broader class of compounds to which it belongs: stilbenes.

Overview of Stilbene Derivatives in Natural and Synthetic Chemistry

Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene core. This basic structure can exist in two geometric isomers: cis (Z) and trans (E). Stilbene and its derivatives, known as stilbenoids, are found in numerous plant families and are recognized for their diverse biological activities. wiley-vch.de A well-known example is resveratrol, a natural stilbenoid found in grapes and other plants. wiley-vch.de

In synthetic chemistry, the stilbene scaffold is considered a "privileged structure" because it forms the basis for a wide array of functional molecules. wiley-vch.de The creation of stilbene derivatives through various chemical reactions allows for the development of compounds with specific electronic and photophysical properties. academie-sciences.frrsc.org These synthetic derivatives are crucial in materials science and medicinal chemistry research. wiley-vch.de

Significance of Chloromethyl Functionalization in Organic Synthesis

The introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring, as seen in this compound, is a key strategy in organic synthesis. This functional group provides a reactive site for a variety of nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing the benzylic carbon to be attacked by a wide range of nucleophiles. This reactivity enables the straightforward attachment of the stilbene moiety to other molecules, forming new carbon-carbon or carbon-heteroatom bonds. This functionalization is a powerful tool for constructing complex molecular architectures from simpler precursors.

Research Rationale and Scope for this compound

This compound is primarily utilized as a research chemical. sigmaaldrich.com Its significance lies in its bifunctional nature: the stilbene core possesses useful photophysical properties, while the chloromethyl group serves as a reactive handle for further chemical modifications.

The research applications of this compound are diverse and include:

Polymer Chemistry : It is used as a monomer or a functionalizing agent to introduce the stilbene unit into polymer chains. For instance, an electroluminescent polymer, poly(stilbenyl-p-methoxystyrene), was synthesized through a Williamson condensation of poly(p-acetoxystyrene) and this compound. researchgate.netresearchgate.net These polymers are investigated for their potential use in organic light-emitting diodes (OLEDs).

Materials Science and Organic Electronics : The compound is a precursor for creating materials with specific electronic and optical properties. It has been used in the synthesis of bridged quaterphenyls for laser dyes and in the preparation of photoactive N-heterocyclic carbene (NHC) monolayers on metal surfaces to study photoswitching behavior. science.gov

Organic Synthesis : It serves as an intermediate in the synthesis of more complex stilbene derivatives and other organic molecules. For example, it has been used in alkylation reactions to create larger, functionalized molecules for various research purposes. googleapis.comgoogleapis.com

Historical Perspective of this compound in Academic Literature

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃Cl | sigmaaldrich.com |

| Molecular Weight | 228.72 g/mol | sigmaaldrich.com |

| Melting Point | 113-117 °C | sigmaaldrich.com |

| Appearance | White or pale yellow solid | nih.gov |

| CAS Number | 150253-59-1 | sigmaaldrich.com |

Table 2: Common Synthetic Routes to Stilbene Derivatives

| Reaction Name | Reactants | Reagents/Conditions | Stereoselectivity | Yields | Source |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium (B103445) Ylide | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., CH₂Cl₂, H₂O) | Depends on ylide stability; can be E or Z selective | Varies (e.g., 68-90% for methoxy-stilbenes) | mdpi.comucl.ac.ukencyclopedia.pub |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate (B1237965) Carbanion | Base (e.g., NaH, LiOH), Solvent (e.g., THF) | Predominantly E-alkenes | Good to excellent (e.g., >90%) | wiley-vch.deresearchgate.net |

| Grignard Reaction | Aryl Halide, Magnesium, Carbonyl Compound | Anhydrous ether (e.g., THF) | Not directly for stilbene synthesis, but for precursors | Moderate to good | clockss.orgpageplace.de |

Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-4-(2-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJQBYQAGGHNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethylstilbene and Its Precursors

Established Synthetic Routes to 4-Chloromethylstilbene

Traditional methods for synthesizing this compound often rely on the functionalization of pre-existing stilbene (B7821643) or the construction of the stilbene skeleton from appropriately substituted precursors.

The synthesis of stilbene derivatives frequently employs halogenated aromatic compounds as starting materials. For instance, the Heck reaction, a palladium-catalyzed process, can couple aryl halides with alkenes. uliege.beprepchem.com While aryl iodides and bromides are more reactive, aryl chlorides are often preferred due to their ready availability and lower cost. prepchem.com However, reactions with aryl chlorides can sometimes result in lower yields. prepchem.com

Another significant method is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For example, (4-nitrobenzyl)triphenylphosphonium bromide can be reacted with 4-nitrobenzaldehyde (B150856) to produce 4,4'-dinitrostilbene, which can then be further modified. nih.gov Similarly, the Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, provides excellent E-selectivity in the synthesis of stilbenes. nih.gov

Chloromethylation is a key step in introducing the chloromethyl group onto the stilbene backbone. This can be achieved through various methods. One direct approach involves the chloromethylation of a pre-formed stilbene or a suitable precursor. For example, 5-(4-chloromethylphenyl)-10,15,20-triphenylporphyrin has been prepared by the direct chloromethylation of meso-tetraphenylporphyrin. worldscientific.com Another example is the two-fold chloromethylation of 1,4-bis[(S)-2-methylbutoxy]benzene to yield a dichloromethylated compound, which can then be used in further reactions to form longer oligomers. core.ac.uk

The Blanc chloromethylation is a specific method that utilizes paraformaldehyde and hydrogen chloride to introduce a chloromethyl group onto an aromatic ring, such as in the conversion of 1,3-benzodioxole (B145889) to its benzyl (B1604629) chloride derivative. sciencemadness.org This intermediate can then be converted to a phosphonate (B1237965) and used in a Horner reaction to construct the stilbene double bond. sciencemadness.org

Advanced and Green Chemistry Approaches to Stilbene Core Synthesis

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly methods for stilbene synthesis. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. imist.maroyalsocietypublishing.org This includes the use of safer solvents like water or ethanol (B145695), and in some cases, solvent-free conditions. imist.maroyalsocietypublishing.orgresearchgate.net

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon bonds. nih.govbeilstein-journals.orgfrontiersin.orgmdpi.com Palladium-catalyzed reactions, in particular, have been extensively developed for stilbene synthesis. uliege.be

The Mizoroki-Heck reaction is a versatile and widely used method for synthesizing stilbenes by coupling aryl halides with styrenes. uliege.benih.gov This reaction is known for its tolerance of a wide range of functional groups. uliege.be The efficiency of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. uliege.be For instance, palladium(II) acetate (B1210297) is a commonly used catalyst. uliege.begoogle.com The development of highly active and stable palladium pincer complexes has further improved the efficiency of the Heck reaction, even with less reactive aryl chlorides. uliege.be Symmetrical trans-stilbenes can also be formed through a two-fold coupling of ethene with two equivalents of a bromoarene. uliege.be

| Heck Reaction Example | Reactants | Catalyst/Reagents | Product | Yield | Reference |

| Arylation of Styrene (B11656) | Aryl Bromides, Styrene | Palladium(II) acetate, N-heterocyclic carbene ligand | Stilbene derivatives | High TONs | uliege.be |

| Synthesis of Quinazoline-bearing Stilbene | Bromobenzaldehyde, Styrene | Palladium catalyst | Stilbene intermediate | 90% | nih.gov |

This table provides examples of Heck reactions used in stilbene synthesis.

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method that has found widespread use in stilbene synthesis. uliege.benih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. uliege.bescielo.brfujifilm.com The Suzuki reaction is highly selective and tolerant of various functional groups, and the reagents are generally stable and less sensitive to water compared to other organometallic reagents. uliege.be

A general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives involves the coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov The use of sterically bulky phosphine (B1218219) ligands is often crucial for the successful coupling of both electron-rich and electron-poor aryl bromides. nih.gov The reaction typically proceeds with complete retention of the alkene geometry. nih.gov Different boron species, such as arylboronate esters and arylborate salts, can be used in the Suzuki reaction. scielo.brresearchgate.net While reactions with arylboronic acids and their pinacol esters often require a base like potassium hydroxide, aryl borate (B1201080) sodium salts can sometimes be used in a base-free protocol. scielo.brresearchgate.net

| Suzuki Reaction Example | Boron Species | Coupling Partner | Catalyst/Ligand | Product | Stereochemistry | Reference |

| Stereocontrolled Stilbene Synthesis | (E)-2-Phenylethenylboronic acid pinacol ester | Aryl Bromides | Palladium catalyst, t-Bu3PHBF4 | (E)-Stilbene derivatives | Complete (E)-retention | nih.gov |

| Coupling with Bromostilbene | Phenylboronic acid | (E)-Bromostilbene | Pd(OAc)2/PPh3 | Triarylethylene | - | scielo.brresearchgate.net |

This table illustrates the application of the Suzuki reaction in the synthesis of stilbene derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Rhodium-Catalyzed Alkenylation via C-H Activation

A significant advancement in the synthesis of stilbenes is the use of rhodium-catalyzed oxidative alkenylation, which proceeds through the activation of arene C-H bonds. nih.govacs.org This method allows for the direct coupling of arenes with styrenes to form stilbene derivatives, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govresearchgate.net The reaction demonstrates broad functional group tolerance, including halides (fluoride, chloride), trifluoromethyl, ester, and nitro groups. nih.govacs.orgresearchgate.net

In a typical reaction, a rhodium catalyst facilitates the aerobic oxidative alkenylation of an arene with a styrene. nih.govacs.org For monosubstituted arenes, the alkenylation tends to be selective for the meta and para positions, typically with a selectivity ratio of approximately 2:1. nih.govacs.orgresearchgate.net This approach has been successfully used to synthesize complex molecules like Resveratrol in a single step with high yields. nih.govacs.orgresearchgate.net Compared to palladium catalysis, rhodium-based systems exhibit greater selectivity for meta-functionalization and better tolerance for halogen groups. nih.govacs.orgresearchgate.net The rate of this oxidative hydrophenylation is influenced by the substitution pattern of the olefin, following the general trend: monosubstituted > disubstituted > trisubstituted, while tetrasubstituted olefins are generally unreactive. osti.gov

Table 1: Rhodium-Catalyzed Aerobic Alkenylation of Arenes

| Catalyst System | Oxidant | Arene Substrate | Olefin Substrate | Key Features |

| Rhodium complex | Dioxygen (Air) | Arenes with various functional groups | Styrenes | High functional group tolerance; meta/para selectivity for monosubstituted arenes. nih.govacs.org |

| Rh(I) with Cu(II) carboxylate | Cu(II) carboxylate | Mono-substituted arenes | α-olefins | Arene and olefin identity influences ortho/meta/para regioselectivity. osti.gov |

Copper-Catalyzed Oxidative Coupling

Copper-catalyzed oxidative coupling reactions represent another viable pathway for constructing complex molecules, including precursors for stilbene-like structures. While direct copper-catalyzed oxidative coupling to form the stilbene backbone is less common than palladium or rhodium-based methods, copper catalysts are pivotal in various oxidative C-H activation and C-S bond formation reactions. nih.gov For instance, copper has been used to catalyze the oxidative coupling of oxime acetates with sodium sulfinates, involving the cleavage of an N-O bond and activation of a vinyl sp2 C-H bond. nih.gov Furthermore, a general copper/air catalytic system has been developed for intramolecular N-N bond formation through oxidative dehydrogenative coupling, demonstrating the utility of copper in facilitating complex bond formations. rsc.org These principles can be conceptually extended to the formation of the C=C bond in stilbenes.

Table 2: Examples of Copper-Catalyzed Oxidative Coupling

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Feature |

| Copper | Oxime Acetates | Sodium Sulfinates | Sulfonylvinylamines | Involves N-O bond cleavage and vinyl C-H activation. nih.gov |

| Copper | 2-Aryl-2-(arylamino)acetamides | Air (as oxidant) | N,N′-diaryl indazol-3-ones | Intramolecular N-N bond formation via oxidative dehydrogenative coupling. rsc.org |

Metal-Free Synthetic Conditions for Stilbene Derivatives

In a move towards more sustainable and cost-effective synthesis, several metal-free methods for preparing stilbene derivatives have been developed. nih.gov One such approach involves a photoinduced, transition-metal-free, Mizoroki-Heck-type reaction. conicet.gov.ar This method achieves the direct C-H arylation of alkenes with a wide range of aryl halides (including iodides, bromides, and chlorides) at room temperature. The reaction is promoted by light and can be completed in as little as 15 minutes using t-BuOK and 18-crown-6 (B118740) ether, often without the need for an additional solvent. conicet.gov.ar

Another innovative metal-free strategy utilizes stilbenes as masked electrophiles through umpolung (polarity reversal) reactivity. ua.es In this process, the stilbene is treated with an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter. This allows for the synthesis of various benzhydryl derivatives by coupling the activated stilbene with a range of nucleophiles. ua.es

Knoevenagel Condensation for Stilbene Scaffolds

The Knoevenagel condensation is a classical and widely used method for forming carbon-carbon double bonds, making it highly applicable to the synthesis of stilbene scaffolds. mdpi.comsciensage.info The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. mdpi.comsciensage.infotandfonline.com

A typical procedure involves reacting an aromatic aldehyde (e.g., benzaldehyde) with a substituted phenylacetonitrile (B145931) in ethanol at room temperature, using a base like potassium phosphate. mdpi.com This method is known for producing the trans-(E)-isomers of stilbenes with high selectivity and in yields often exceeding 80%. mdpi.com The reaction is generally clean, and the resulting precipitate can often be isolated by simple filtration and washing, without requiring extensive purification. mdpi.com The versatility of the Knoevenagel condensation allows for the synthesis of a broad spectrum of substituted alkenes and has been employed in the large-scale production of stilbenes for various industries. tandfonline.com

Table 3: Knoevenagel Condensation for Stilbene Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Key Outcome |

| Aromatic Aldehydes | Substituted Phenylacetonitriles | Potassium Phosphate (K₃PO₄) | Ethanol | High yields (>80%) of trans-(E)-stilbenes. mdpi.com |

| Aromatic Aldehydes | Malonic Acid | Piperidine/Pyridine | Pyridine | Knoevenagel-Doebner modification, involves subsequent decarboxylation. tandfonline.com |

Olefination Reactions for Stilbene Formation

Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds and are extensively used to form the central ethenyl bridge in stilbenes. wiley-vch.denih.gov

The Wittig reaction and its variants are prominent examples. In a modified approach, stilbenes can be synthesized in a one-pot reaction from benzyl alcohols and benzylidenetriphenylphosphorane, promoted by nickel nanoparticles. thieme-connect.com This process involves the in-situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes the Wittig-type olefination. thieme-connect.com

The Horner-Wadsworth-Emmons (HWE) reaction , another key olefination method, provides excellent stereoselectivity, typically favoring the (E)-alkene. It has been adapted for the synthesis of stilbenes bearing electron-withdrawing groups by reacting benzils with arylmethyldiphenylphosphine oxides. wiley-vch.de The HWE reaction is also crucial in radiochemistry for synthesizing 18F-labeled stilbenes by coupling benzylic phosphonic acid esters with 4-[18F]fluorobenzaldehyde. wiley-vch.de

Table 4: Olefination Reactions for Stilbene Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Promoter/Catalyst | Key Features |

| Wittig-Type Olefination | Benzyl Alcohol | Benzylidenetriphenylphosphorane | Nickel Nanoparticles | One-pot synthesis from alcohols. thieme-connect.com |

| Horner-Wadsworth-Emmons | Benzil | Arylmethyldiphenylphosphine Oxide | t-BuOK | Synthesis of stilbenes with electron-withdrawing groups. wiley-vch.de |

| Horner-Wadsworth-Emmons | Benzylic Phosphonic Acid Ester | 4-[18F]Fluorobenzaldehyde | Base | Synthesis of radiolabeled stilbenes. wiley-vch.de |

Specific Synthesis of this compound Derivatives

Synthesis of 1-p-methylstilbene-3-methyl-1H-imidazolium chloride from this compound

A specific derivative, 1-p-methylstilbene-3-methyl-1H-imidazolium chloride, can be synthesized directly from this compound. This synthesis is achieved through a one-step SN2 nucleophilic substitution reaction. chemrxiv.org The free nitrogen atom in the N-methylimidazole ring acts as a nucleophile, attacking the benzylic carbon of 4-chloromethyl-trans-stilbene. chemrxiv.orgzenodo.org The reaction is typically carried out in toluene (B28343) and results in the desired imidazolium (B1220033) salt with a high yield of 84%. chemrxiv.org This particular derivative is designed with a stilbene photoswitch and an N-heterocyclic carbene (NHC) precursor, separated by a methylene group, making it useful for studying photoswitching behavior on metal surfaces. chemrxiv.org

Table 5: Synthesis of 1-p-methylstilbene-3-methyl-1H-imidazolium chloride

| Reactant 1 | Reactant 2 | Solvent | Reaction Type | Yield |

| 4-chloromethyl-trans-stilbene | N-methylimidazole | Toluene | SN2 Nucleophilic Substitution | 84% chemrxiv.org |

Dialkylation of Fluorenes with this compound

The benzylic chloride functionality of this compound makes it a suitable reagent for the alkylation of nucleophiles, including the acidic C-9 position of fluorene (B118485) derivatives. The presence of two acidic protons at this position allows for dialkylation, leading to the formation of 9,9-disubstituted fluorenes. These structures are of interest in materials science, particularly for applications in laser dyes and optoelectronics, due to their extended π-conjugated systems. dtic.milthieme-connect.de

A notable example is the synthesis of 9,9-bis[(4-stilbenyl)methyl]-2,7-dibromofluorene. In this procedure, 2,7-dibromofluorene (B93635) is treated with this compound to achieve dialkylation at the 9-position. dtic.mil This reaction typically proceeds under basic conditions to deprotonate the fluorene, generating a carbanion that subsequently acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in this compound. The reaction is driven to completion to ensure the attachment of two stilbenylmethyl groups to the fluorene core.

The resulting dialkylated fluorene derivatives serve as precursors for more complex molecules. For instance, the bromine atoms on the fluorene ring can be further functionalized, such as through coupling reactions with Grignard reagents, although this can sometimes lead to unintended polymerization. dtic.milscience.gov

Table 1: Example of Fluorene Dialkylation with this compound

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|---|---|---|

| 2,7-Dibromofluorene | This compound | 9,9-bis[(4-Stilbenyl)methyl]-2,7-dibromofluorene | Intermediate for laser dyes dtic.mil |

| Fluorene | This compound | 9,9-bis(4'-stilbenylmethyl)fluorene | Precursor for functional materials thieme-connect.de |

Preparation of Phenoxymethylstilbene Derivatives

The electrophilic nature of the chloromethyl group in this compound allows for its reaction with phenoxides and alkoxides to form ether linkages, resulting in phenoxymethylstilbene or alkoxymethylstilbene derivatives. This synthetic route is a standard Williamson ether synthesis.

A specific example involves the synthesis of tetraethylene glycol methylstilbene. wiley-vch.de The synthesis begins with the deprotonation of a protected tetraethylene glycol derivative using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). This generates the corresponding alkoxide in situ. The subsequent addition of a solution of this compound to this mixture leads to a nucleophilic substitution reaction, where the alkoxide displaces the chloride ion, forming the desired ether product. wiley-vch.de The reaction is typically stirred at a moderate temperature (e.g., 50 °C) to ensure completion. wiley-vch.de

Following the etherification, any protecting groups, such as the tetrahydropyranyl (THP) group in this example, can be removed under acidic conditions to yield the final functionalized stilbene derivative. wiley-vch.de This methodology provides a versatile platform for attaching stilbene moieties to various molecular scaffolds through a stable ether bond.

Table 2: Synthesis of a Tetraethylene Glycol Stilbene Ether

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1. Etherification | Mono-THP tetraethylene glycol, this compound | Sodium Hydride (NaH) | THF | 50 °C, 2h | THP tetraethylene glycol methylstilbene | 61% | wiley-vch.de |

| 2. Deprotection | THP tetraethylene glycol methylstilbene | p-Toluenesulfonic acid | Methanol | 50 °C, 30 min | Tetraethylene glycol methylstilbene | 86% | wiley-vch.de |

Incorporation into Polymeric Structures

The reactive chloromethyl group is a key feature that enables the incorporation of this compound into various polymeric architectures. This can be achieved through two primary strategies: post-polymerization modification or the polymerization of a functionalized monomer derived from this compound. cmu.edu

In post-polymerization modification, a pre-existing polymer with suitable reactive sites is treated with this compound. For example, polymers containing nucleophilic groups (such as sulfinates, amines, or hydroxides) can be alkylated by the stilbene derivative. researchgate.net This method covalently links the stilbene unit as a side chain to the polymer backbone. The efficiency of this grafting process can sometimes be limited by steric hindrance, especially when dealing with bulky substituents on the polymer. researchgate.net

Alternatively, this compound can first be converted into a polymerizable monomer. For instance, the chloromethyl group can be transformed into a methacrylate (B99206) or styrenic group, which can then undergo polymerization, often via controlled radical polymerization techniques like ATRP or RAFT. sigmaaldrich.commdpi.com This approach allows for the direct synthesis of polymers with stilbene moieties integrated into the main chain or as side chains, depending on the monomer design. The incorporation of stilbene units can impart specific optical or electronic properties, such as fluorescence, to the resulting polymer. researchgate.net Free-radical polymerization, initiated by agents like α,α'-azoisobutyronitrile (AIBN), is a common method for creating such polymers. researchgate.netnih.gov

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of technique depends on the physical properties of the target compound, such as its polarity, volatility, and crystallinity.

Commonly employed purification methods include:

Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. wiley-vch.de A solvent system (eluent) of appropriate polarity is chosen to separate the desired product from impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Recrystallization: For solid compounds, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For instance, 9-fluorenylmethyl chloride, a structurally related compound, is purified by recrystallization from ethanol.

Distillation: For liquid products or precursors that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used to separate them based on differences in boiling points. This method effectively removes non-volatile impurities.

Extraction and Washing: Liquid-liquid extraction is used to isolate the product from the reaction mixture into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). wiley-vch.de The organic layer is then typically washed with water, saturated aqueous solutions of sodium bicarbonate (to remove acidic impurities), or brine (to reduce the water content in the organic phase) before being dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). wiley-vch.de

These techniques can be used individually or in combination to achieve the desired level of purity for this compound and its reaction products.

Reactivity and Chemical Transformations of 4 Chloromethylstilbene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (—CH₂Cl) attached to the stilbene (B7821643) backbone is a primary benzylic halide. This structure is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. wikipedia.orgyoutube.com The stability of the potential benzylic carbocation also means that an Sₙ1 mechanism can be accessible under certain conditions, but the primary nature of the carbon favors the bimolecular pathway. wikipedia.org In the Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the chloride ion, which is a good leaving group. youtube.commatanginicollege.ac.in This reaction proceeds with an inversion of configuration at the carbon center. youtube.com

4-Chloromethylstilbene readily reacts with a variety of nitrogen-containing nucleophiles. These reactions are fundamental for introducing nitrogen-based functional groups.

A classic example is the reaction with ammonia (B1221849), which can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, through successive alkylations. chemguide.co.uk To selectively obtain the primary amine, a large excess of ammonia is typically used. chemguide.co.uklibretexts.org A more controlled method for synthesizing the primary amine is the Delépine reaction, where the halide reacts with hexamethylenetetramine followed by acidic hydrolysis. wikipedia.org This method offers a selective route to the primary amine, avoiding over-alkylation side reactions. wikipedia.org

Other nitrogenous bases, such as primary and secondary amines, also react to form more substituted amine products. chemguide.co.uk For instance, reaction with a primary amine yields a secondary amine, which can further react to form a tertiary amine. chemguide.co.uk The reaction of this compound with N-methylimidazole has been used to synthesize stilbene-imidazolium salts. zenodo.org

Table 1: Examples of Sₙ2 Reactions with Nitrogenous Bases This table is generated based on established chemical principles of Sₙ2 reactions.

| Reactant (Nucleophile) | Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | 4-Aminomethylstilbene | Primary Amine |

| Ethylamine (CH₃CH₂NH₂) | 4-(N-Ethylaminomethyl)stilbene | Secondary Amine |

| Diethylamine ((CH₃CH₂)₂NH) | 4-(N,N-Diethylaminomethyl)stilbene | Tertiary Amine |

| Hexamethylenetetramine | Quaternary ammonium salt intermediate, then 4-Aminomethylstilbene upon hydrolysis | Primary Amine (via Delépine reaction) |

| Sodium Azide (NaN₃) | 4-Azidomethylstilbene | Azide |

The benzylic chloride can be displaced by oxygen-based nucleophiles to form ethers and esters, significantly diversifying the molecular structure.

Ether Formation: The most common method for preparing ethers from an alkyl halide is the Williamson ether synthesis. wikipedia.orglibretexts.orgbyjus.com This reaction involves an alkoxide ion (RO⁻), generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), which then acts as a nucleophile. libretexts.org The alkoxide attacks the carbon of the chloromethyl group, displacing the chloride and forming an ether linkage. This Sₙ2 reaction is highly efficient for primary halides like this compound. wikipedia.org

Ester Formation: Esters can be synthesized via a similar nucleophilic substitution reaction where a carboxylate anion (RCOO⁻) serves as the nucleophile. libretexts.org The carboxylate salt, typically a sodium or potassium salt of a carboxylic acid, reacts with this compound in a suitable polar aprotic solvent to yield the corresponding stilbene ester. libretexts.org

Table 2: Formation of Ethers and Esters This table is generated based on established chemical principles of nucleophilic substitution.

| Reactant (Nucleophile) | Reagents | Product | Product Class |

|---|---|---|---|

| Sodium Methoxide (NaOCH₃) | N/A | 4-Methoxymethylstilbene | Ether |

| Sodium Ethoxide (NaOCH₂CH₃) | N/A | 4-Ethoxymethylstilbene | Ether |

| Sodium Acetate (B1210297) (CH₃COONa) | N/A | 4-Acetoxymethylstilbene | Ester |

| Sodium Benzoate (C₆H₅COONa) | N/A | 4-Benzoyloxymethylstilbene | Ester |

Electrophilic Aromatic Substitution on the Stilbene Moiety

The two phenyl rings of the stilbene core are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for aromatic compounds. dalalinstitute.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate (arenium ion). dalalinstitute.comlibretexts.org The regiochemical outcome is dictated by the directing effects of the substituents already present on the rings.

In this compound, one ring is substituted with a chloromethyl group (—CH₂Cl) and the other with a vinyl group (—CH=CHC₆H₄CH₂Cl).

The ring with the chloromethyl group: The —CH₂Cl group is generally considered a deactivating, ortho, para-director. The alkyl portion is weakly activating, while the electronegative chlorine atom withdraws electron density inductively, deactivating the ring towards electrophilic attack compared to toluene (B28343).

The unsubstituted phenyl ring: This ring is substituted with the —CH=CHC₆H₄CH₂Cl group. The vinyl group is an activating, ortho, para-director, making this ring more susceptible to electrophilic attack than the other.

Therefore, electrophilic substitution is expected to occur preferentially on the unsubstituted phenyl ring at the ortho and para positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.edumasterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions This table outlines predicted outcomes based on general principles of EAS reactions.

| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Chloromethyl-4'-nitrostilbene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-4'-chloromethylstilbene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4'-(Chloromethyl)stilbene-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-4'-chloromethylstilbene |

Reactions Involving the Stilbene Double Bond

The central carbon-carbon double bond is a key feature of the stilbene structure, enabling isomerization and addition reactions.

Stilbenes are a well-known class of photochromic compounds that undergo reversible cis-trans isomerization around the central double bond when exposed to light. wikipedia.org The trans isomer of this compound is generally the more thermodynamically stable form due to reduced steric hindrance. wordpress.com Upon irradiation with light of a suitable wavelength (typically UV), the π-bond is excited, allowing for rotation around the carbon-carbon single bond in the excited state. unige.choit.edu This rotation leads to the formation of the cis isomer. The process is often reversible, with the cis isomer converting back to the more stable trans form either thermally or by irradiation at a different wavelength. wikipedia.orgwordpress.com This photo-responsive behavior makes stilbene derivatives, including this compound, valuable in the development of molecular switches and photosensitive materials. wikipedia.orgkoreascience.kr

The double bond of the stilbene moiety can participate in cycloaddition reactions, where two unsaturated molecules combine to form a cyclic product. libretexts.org The most notable of these is the [4+2] cycloaddition, or Diels-Alder reaction. fiveable.memdpi.com In this reaction, the stilbene double bond acts as the dienophile (a 2π-electron system), reacting with a conjugated diene (a 4π-electron system) to form a six-membered ring. mdpi.com Studies have shown that stilbenes can undergo Diels-Alder additions with dienes like 2,3-dimethylbuta-1,3-diene, a reaction that can be catalyzed by aminium salts. rsc.org Such reactions provide a powerful method for constructing complex polycyclic structures from the stilbene framework.

Fluorination Reactions with Phenyl-Substituted Alkenes

The fluorination of phenyl-substituted alkenes, such as this compound, represents a significant transformation for introducing fluorine atoms into complex organic molecules. Electrophilic fluorinating agents are typically required for this process due to the relative stability of the alkene double bond. wiley-vch.dethieme-connect.de One of the most prominent and effective reagents for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor® F-TEDA-BF4. wikipedia.orgnih.gov This reagent is an air- and water-tolerant salt valued for its capacity as an electrophilic fluorine donor. wikipedia.org

The mechanism for the fluorination of stilbenes using Selectfluor is understood to proceed via a single-electron transfer (SET) pathway. wikipedia.org In this process, an electron is transferred from the electron-rich alkene (the stilbene derivative) to the Selectfluor reagent, generating a radical cation intermediate. This highly reactive species is then trapped by a fluorine atom from the reagent. This method avoids the need for pre-functionalized starting materials and can be performed under relatively mild conditions. nih.govorganic-chemistry.org The reaction of this compound would be expected to follow this established pathway for other stilbene derivatives, yielding fluorinated products. The exact nature of the final product can be influenced by the reaction conditions and the presence of nucleophiles in the solvent system.

Table 1: Representative Fluorination of Phenyl-Substituted Alkenes with Selectfluor

| Substrate | Reagent | Solvent | Typical Product Class | Ref. |

|---|---|---|---|---|

| trans-Stilbene (B89595) | Selectfluor® F-TEDA-BF4 | Acetonitrile | Vicinal difluoride or fluoroamidation product | wikipedia.org |

Grignard Reagent Chemistry with Halogenated Stilbenes

The presence of a halogen in this compound, specifically the benzylic chloride (-CH2Cl) group, allows for the application of Grignard reagent chemistry. Grignard reagents are powerful organometallic compounds, with the general formula R-Mg-X, that serve as strong nucleophiles and bases in organic synthesis. chemguide.co.ukbyjus.com They are prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org

For this compound, the reaction with magnesium turnings would yield (p-stilbenyl)methylmagnesium chloride. This transformation converts the electrophilic carbon of the chloromethyl group into a highly nucleophilic, carbanion-like carbon. libretexts.org This polarity reversal is the key to the synthetic utility of Grignard reagents.

The resulting Grignard reagent from this compound is expected to undergo several characteristic reactions:

Reaction with Carbonyls : As a strong nucleophile, it will readily attack the electrophilic carbon of aldehydes and ketones. byjus.com For example, reaction with an aldehyde followed by an acidic workup would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. chemguide.co.uk This provides a robust method for forming new carbon-carbon bonds.

Reaction as a Base : Grignard reagents are strong bases and react with any available protic source, including water, alcohols, and carboxylic acids. libretexts.org The reaction with water leads to protonolysis, effectively replacing the magnesium halide portion with a hydrogen atom. In the case of (p-stilbenyl)methylmagnesium chloride, this reaction would produce 4-methylstilbene. libretexts.org Therefore, all reactions must be carried out under strictly anhydrous conditions. chemguide.co.uk

Table 2: Representative Reactions of a Grignard Reagent Derived from this compound

| Reactant | Product after Acidic Workup | Product Class | Ref. |

|---|---|---|---|

| Formaldehyde (HCHO) | 2-(4-vinylphenyl)ethanol derivative | Primary Alcohol | chemguide.co.uk |

| Aldehyde (R'CHO) | Secondary Alcohol | Alcohol | byjus.com |

| Ketone (R'COR'') | Tertiary Alcohol | Alcohol | chemguide.co.uk |

Polymerization and Copolymerization Pathways

Stilbene and its derivatives are versatile monomers that can participate in polymerization reactions to form macromolecules with rigid backbones. acs.orgresearchgate.net this compound can undergo polymerization through its stilbenic double bond, typically via a free-radical mechanism. Free-radical polymerization is initiated by a species that generates free radicals, such as the thermal decomposition of azo compounds like azoisobutyronitrile (AIBN) or peroxides. open.edufujifilm.com The process involves initiation, propagation, and termination steps, resulting in the formation of poly(this compound). libretexts.org This polymer is a functional macromolecule, as it possesses reactive chloromethyl groups pendant from the main chain.

Copolymerization offers a pathway to tailor polymer properties by incorporating two or more different monomer units into the same polymer chain. acs.org Functionalized stilbenes are known to act as electron-donor monomers, readily undergoing free-radical copolymerization with electron-acceptor monomers such as maleic anhydride (B1165640). acs.orgresearchgate.net This often results in semi-rigid alternating copolymers. researchgate.net The copolymerization of this compound with a comonomer like styrene (B11656) or maleic anhydride would produce a copolymer featuring the reactive chloromethyl functionality.

The pendant chloromethyl groups on both the homopolymer and copolymers are valuable sites for post-polymerization modification. acs.orgwiley-vch.de These groups can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups onto the polymer backbone, thereby creating a diverse range of new materials. researchgate.net

Table 3: Polymerization Pathways for this compound

| Reaction Type | Comonomer(s) | Initiator/Method | Resulting Polymer Structure | Ref. |

|---|---|---|---|---|

| Homopolymerization | This compound | Free Radical (e.g., AIBN) | Poly(this compound) with pendant -CH₂Cl groups | fujifilm.comlibretexts.org |

| Alternating Copolymerization | This compound, Maleic Anhydride | Free Radical | Alternating copolymer with stilbene and anhydride units | acs.orgresearchgate.net |

Advanced Spectroscopic Characterization of 4 Chloromethylstilbene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. It is based on the interaction of nuclear spins with an external magnetic field. creative-biostructure.com By analyzing the chemical shifts, signal integrations, and coupling patterns, one can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 4-chloromethylstilbene exhibits characteristic signals corresponding to its distinct proton environments.

The aromatic protons of the stilbene (B7821643) backbone typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. These signals often present as complex multiplets due to spin-spin coupling between adjacent protons on the phenyl rings. The protons of the unsubstituted phenyl ring will show a different splitting pattern compared to the substituted ring.

A key feature in the ¹H NMR spectrum of this compound is the signal for the chloromethyl (-CH₂Cl) group. This appears as a singlet, typically in the range of 4.5 to 4.7 ppm. The exact chemical shift can be influenced by the solvent and the electronic nature of the stilbene system.

The vinylic protons of the carbon-carbon double bond in the stilbene core give rise to two doublets, a result of their coupling to each other. The coupling constant for this interaction is indicative of the stereochemistry of the double bond. For the trans isomer, which is generally more stable, a larger coupling constant (typically 12-18 Hz) is observed.

A representative, though general, ¹H NMR data interpretation for a stilbene derivative is provided below. emerypharma.comzenodo.org

Interactive Data Table: Representative ¹H NMR Data for a Stilbene Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.20 | Multiplet | 9H | Aromatic Protons |

| 7.15 | Doublet | 1H | Vinylic Proton |

| 7.05 | Doublet | 1H | Vinylic Proton |

| 4.60 | Singlet | 2H | -CH₂Cl Protons |

Note: The specific chemical shifts and coupling constants for this compound may vary slightly based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub

In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings resonate in the range of approximately 120-140 ppm. The number of signals in this region can help confirm the substitution pattern. The vinylic carbons of the double bond also appear in this downfield region. The carbon atom of the chloromethyl group is typically observed further upfield, generally in the range of 45-50 ppm.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. pressbooks.pub

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic Carbons | 125 - 140 |

| Vinylic Carbons | 126 - 135 |

| Chloromethyl Carbon (-CH₂Cl) | 45 - 50 |

Note: These are approximate ranges, and the actual values can be influenced by the specific molecular environment and solvent. libretexts.org

Advanced NMR Techniques (e.g., 2D NMR)

For more complex derivatives of this compound or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. ipb.pt Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond correlation information.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. libretexts.org This is particularly useful for assigning the complex multiplets of the aromatic protons.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. creative-biostructure.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) spectra provide information about longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for establishing the connectivity of quaternary carbons and piecing together the entire molecular structure. researchgate.net

These advanced techniques are crucial for the complete and accurate structural assignment of novel this compound derivatives. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FTIR and Raman spectroscopy, probes the vibrational modes of a molecule. wikipedia.org These techniques are complementary and provide a "fingerprint" of the molecule, allowing for the identification of functional groups and providing insights into molecular structure. wikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). americanpharmaceuticalreview.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups:

C-H stretching (aromatic and vinylic): These bands typically appear above 3000 cm⁻¹.

C=C stretching (aromatic and vinylic): These absorptions are found in the 1600-1450 cm⁻¹ region.

C-H bending (out-of-plane): These bands in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic rings.

C-Cl stretching: The presence of the chloromethyl group will give rise to a C-Cl stretching vibration, typically in the 800-600 cm⁻¹ range.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic/Vinylic |

| 1600 - 1450 | C=C Stretch | Aromatic/Vinylic |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

| 800 - 600 | C-Cl Stretch | Chloromethyl |

Note: The exact positions and intensities of these bands can be influenced by the physical state of the sample and intermolecular interactions. mdpi.com

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. wikipedia.org

For this compound, the Raman spectrum would provide strong signals for:

C=C stretching of the stilbene backbone: This symmetric vibration often gives a strong Raman signal.

Aromatic ring breathing modes: These vibrations, which involve the expansion and contraction of the phenyl rings, are characteristically strong in Raman spectra.

C-Cl stretching: The chloromethyl group's C-Cl bond will also have a characteristic Raman shift.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, confirming the presence of key functional groups and offering detailed structural information. mdpi.com The non-destructive nature of Raman spectroscopy also makes it suitable for a wide range of sample types. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the wavelength of absorption corresponding to the energy difference between these states.

The UV-Vis spectrum of this compound is dominated by its extensive conjugated π-electron system, which includes two phenyl rings and an ethylenic bridge. This conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jove.com Consequently, the primary electronic transition observed is a π → π* transition, which occurs when an electron is promoted from a π bonding orbital to a π* anti-bonding orbital. fiveable.mecutm.ac.in This transition is typically strong, resulting in a high molar absorptivity (ε). msu.edu

The key factors influencing the UV-Vis absorption spectrum are:

Chromophores and Conjugation: The entire stilbene structure acts as a chromophore, the part of the molecule responsible for light absorption. fiveable.me The extended conjugation across the molecule delocalizes the π-electrons, reducing the energy required for excitation. bspublications.net This effect shifts the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems, a phenomenon known as a bathochromic or red shift. msu.edu

HOMO-LUMO Gap: The energy of the absorbed photon corresponds directly to the HOMO-LUMO energy gap. As the extent of conjugation in a molecule increases, the HOMO-LUMO gap decreases, leading to absorption at longer wavelengths. jove.com For stilbene derivatives, λmax is typically observed around 320 nm. psu.edu

Substituent Effects: The presence of substituents on the phenyl rings can further modify the electronic transitions. The chloromethyl group (-CH₂Cl) can have a modest influence on the absorption spectrum.

Table 1: Key Concepts in UV-Vis Spectroscopy of Conjugated Systems

| Concept | Description | Relevance to this compound |

| Chromophore | The part of a molecule responsible for absorbing light in the UV-visible region. fiveable.me | The entire conjugated stilbene backbone (C₆H₅-CH=CH-C₆H₄-) is the primary chromophore. |

| Conjugation | A system of connected p-orbitals with delocalized electrons in a molecule. | The two aromatic rings and the double bond form an extended conjugated system, which is key to its UV absorption properties. msu.edu |

| π → π Transition | An electronic transition of an electron from a π bonding orbital to a π anti-bonding molecular orbital. cutm.ac.in | This is the main transition responsible for the strong absorption band in the UV spectrum of this compound. jove.com |

| Bathochromic Shift | A shift of an absorption band to a longer wavelength (lower energy). msu.edu | The extended conjugation in stilbene causes a significant bathochromic shift compared to isolated benzene (B151609) or ethene chromophores. |

Aggregation Studies in Solution

UV-Vis spectroscopy is highly effective for monitoring molecular aggregation in solution. When molecules like this compound associate to form dimers or higher-order aggregates, their electronic environment changes, leading to distinct alterations in the absorption spectrum.

Research on para-substituted trans-stilbene (B89595) derivatives, including trans-p-chloromethylstilbene (ClMS), has demonstrated clear evidence of aggregation in concentrated solutions. psu.edu As the concentration of ClMS in a solvent like toluene (B28343) increases, changes in the absorption and fluorescence spectra are observed. psu.edu Specifically, a shoulder on the long-wavelength side of the main absorption band appears and grows, suggesting the formation of a new species. psu.edu

This behavior is indicative of the formation of ground-state aggregates. psu.edu The appearance of an isosbestic point—a specific wavelength at which the total absorbance of the solution remains constant as concentration or temperature changes—signals a reversible equilibrium between two species, in this case, the monomer and a single type of aggregate (e.g., a dimer). psu.edu In some systems, aggregation leads to a blue shift (hypsochromic shift) in the absorption band, which is characteristic of "H-aggregates," where chromophores are arranged in a parallel, face-to-face fashion. mdpi.com Conversely, a red shift can indicate "J-aggregates" with a head-to-tail arrangement. mdpi.com For certain stilbene derivatives, the formation of a ground-state dimer is proposed to account for these spectral changes. psu.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique that measures the m/z ratio with very high accuracy, typically to four or more decimal places. researchgate.net This capability allows for the determination of a compound's exact mass , which is calculated using the masses of the most abundant isotopes of its constituent elements. nih.gov

The primary advantage of HRMS is its ability to distinguish between compounds that have the same nominal mass (integer mass) but different elemental formulas. nih.govbioanalysis-zone.com For this compound (C₁₅H₁₃Cl), HRMS can provide an exact mass measurement with an error of less than 5 parts per million (ppm), which effectively confirms its elemental composition. nih.gov This level of precision is invaluable for differentiating the target compound from potential isomers or impurities. bioanalysis-zone.com

Table 2: Exact Mass Calculation for this compound

| Element | Isotope | Monoisotopic Mass (Da) nih.gov | Count in C₁₅H₁₃Cl | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 15 | 180.000000 |

| Hydrogen | ¹H | 1.007825 | 13 | 13.101725 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Total | 228.070278 |

The calculated monoisotopic mass for this compound is 228.0703 Da. An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to analyze the elemental composition and chemical states of the elements within the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com The method involves irradiating a surface with X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of the element and its chemical environment. wikipedia.org

XPS is not typically used for the bulk characterization of a pure compound like this compound but is indispensable for analyzing surfaces that have been modified or functionalized with it. For instance, if this compound were used to create a thin film or anchor molecules to a substrate, XPS could:

Confirm Elemental Composition: Detect the presence of carbon, chlorine, and other expected elements on the surface. carleton.edu

Determine Chemical State: The high-resolution spectrum of the chlorine (Cl 2p) and carbon (C 1s) regions can provide information about their bonding environments, confirming the integrity of the C-Cl and C-C/C-H bonds. wikipedia.org

Quantify Surface Coverage: Provide the relative atomic concentrations of the elements on the surface. cern.ch

Table 3: Application of XPS for Surface Analysis

| Analytical Information | Description | Relevance for Surfaces with this compound |

| Elemental Identification | Detects all elements except H and He within the top 5-10 nm of a surface. wikipedia.orgcern.ch | Confirms the presence of C and Cl, verifying the attachment or coating of the molecule. |

| Chemical State Analysis | Small shifts in binding energies reveal the oxidation state and local chemical environment of an element. carleton.edu | Can distinguish the chlorine in the chloromethyl group from other forms of chlorine (e.g., ionic chloride). |

| Quantitative Composition | Determines the relative atomic percentage of each element on the surface. eag.com | Can be used to estimate the density or coverage of this compound molecules on a substrate. |

| Depth Profiling | When combined with ion beam etching, XPS can analyze the composition as a function of depth. wikipedia.org | Characterizes the thickness and uniformity of a thin film made from this compound derivatives. |

Other Advanced Spectroscopic Methods

Beyond the core techniques described, other advanced spectroscopic methods can provide further insights into the properties of this compound and its derivatives.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence or transient absorption spectroscopy can probe the dynamics of the excited states of stilbene derivatives. numberanalytics.com Given that stilbenes are classic systems for studying photoisomerization, these methods are critical for understanding the ultrafast processes (on picosecond or femtosecond timescales) that occur after light absorption, such as torsional relaxation and interconversion between cis and trans isomers. psu.edu

Raman Spectroscopy: This technique provides information about molecular vibrations, complementing data from infrared (IR) spectroscopy. For surface studies, advanced methods like Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal of molecules adsorbed on certain metal surfaces, allowing for highly sensitive detection and structural analysis of this compound derivatives at interfaces. numberanalytics.comcardiff.ac.uk

Two-Dimensional NMR Spectroscopy (2D NMR): While 1D NMR is standard, 2D NMR techniques (e.g., COSY, HSQC) would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives, by revealing through-bond and through-space correlations between nuclei. numberanalytics.comdcu.ie

X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS): These synchrotron-based methods can provide detailed information about the electronic structure, such as the character and energy levels of molecular orbitals, and the local geometric structure around a specific element. nih.gov

Synchrotron-Based Spectroscopy

Synchrotron-based spectroscopy is a powerful suite of techniques that utilize the high brightness and broad energy range of synchrotron radiation to probe the electronic and local structure of materials with chemical specificity. mdpi.comnih.gov These methods, including X-ray Absorption Spectroscopy (XAS) and Scanning X-ray Microscopy (SXM), are invaluable for studying a wide range of materials, from biological macromolecules to advanced functional materials. nih.govnih.gov They can provide information on elemental composition, chemical states, and the local atomic environment. nih.gov

Despite the utility of these techniques, a thorough search of scientific databases and literature reveals no specific studies applying synchrotron-based spectroscopy to the analysis of this compound or its direct derivatives. While the principles of synchrotron techniques are well-established for various organic and inorganic compounds, mdpi.comresearchgate.net dedicated research on their application to this particular compound is not publicly available.

Luminescence and Fluorescence Spectroscopy

Luminescence and fluorescence spectroscopy are fundamental methods for studying the photophysical properties of molecules. horiba.comhoriba.com These techniques involve exciting a molecule with light and analyzing the emitted photons as the molecule relaxes to its ground state. horiba.comdeltaopticalthinfilm.com This analysis provides insights into the electronic structure, excited-state dynamics, and environmental sensitivity of fluorescent compounds. horiba.commonash.edu

While the broader class of stilbene derivatives is known for its interesting photophysical properties, often involving photoisomerization and fluorescence, specific and detailed luminescence data for this compound are limited. One study briefly mentions the existence of fluorescence and excitation spectra for trans-p-chloromethylstilbene, but does not provide the actual spectra or detailed photophysical parameters. koreascience.kr

General principles suggest that as a stilbene derivative, this compound would likely exhibit fluorescence. The characteristics of this fluorescence, such as the emission maximum, quantum yield, and lifetime, would be influenced by the chloromethyl substituent and the solvent environment. However, without dedicated experimental studies, specific data remains unavailable.

Due to the lack of detailed research findings in the public domain, data tables for synchrotron-based and luminescence/fluorescence spectroscopy of this compound cannot be generated at this time.

Applications of 4 Chloromethylstilbene in Materials Science

Optoelectronic Materials and Devices

The stilbene (B7821643) moiety in 4-Chloromethylstilbene imparts interesting photophysical properties, which are exploited in the development of various optoelectronic materials.

Light-Emitting Diodes (LEDs) and Displays

While direct application of this compound in commercial LEDs and displays is not extensively documented in readily available literature, its derivatives are relevant to the broader field of organic light-emitting diodes (OLEDs). The fundamental principle of an LED involves a semiconductor device that emits light when an electric current passes through it. wikipedia.org In OLEDs, this semiconductor material is an organic compound. ossila.com The color of the emitted light is determined by the band gap of the semiconductor material. wikipedia.org White light in LEDs can be generated by combining multiple semiconductors or by using a phosphor layer. wikipedia.org

The stilbene core is a known luminophore, and its derivatives can be incorporated into polymers or used as emitters in OLEDs. The efficiency and color of the light emission can be tuned by modifying the chemical structure of the stilbene derivative. The development of new organic materials is crucial for advancing OLED technology, which is used in a wide range of applications from simple indicator lights to high-resolution displays. wikipedia.orgbroadcom.com

Dyes and Fluorescent Probes

The stilbene unit in this compound is inherently fluorescent. This property makes it and its derivatives candidates for use as fluorescent dyes and probes. generi-biotech.comthermofisher.com Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. thermofisher.com They are widely used in biological research and medical diagnostics to label and visualize specific molecules, cells, or biological processes. thermofisher.com

The reactivity of the chloromethyl group allows for the covalent attachment of the stilbene fluorophore to other molecules or materials. This enables the creation of targeted fluorescent probes. For instance, it could be reacted with a biomolecule to study its localization and dynamics within a cell. The choice of a fluorescent dye depends on factors like its absorption and emission spectra, photostability, and quantum yield. generi-biotech.com

Photoactive Materials and Photoswitching Systems

Stilbene and its derivatives are well-known for their ability to undergo reversible E/Z (or trans/cis) photoisomerization upon irradiation with light of specific wavelengths. diva-portal.org This property makes them ideal components for creating photoactive materials and photoswitching systems. mdpi.comlabevans.co.uk These materials can change their properties, such as color, conformation, or polarity, in response to a light stimulus. diva-portal.org

This compound can be used to synthesize more complex photoswitchable molecules. For example, it has been used in the synthesis of 1-p-methylstilbene-3-methyl-1H-imidazolium chloride, a precursor for creating surface-anchored N-heterocyclic carbenes (NHCs) functionalized with a stilbene group. chemrxiv.orgzenodo.org These stilbene-NHCs can be self-assembled on metal surfaces, and their photoisomerization can be used to reversibly tune the chemical and electronic properties of the material. chemrxiv.org Such systems are being explored for applications in molecular electronics and smart surfaces.

The ability to control material properties with light opens up possibilities for developing advanced technologies like optical data storage, molecular machines, and photoresponsive drug delivery systems. diva-portal.orgrsc.org

| Property Change upon Photoisomerization | Potential Application |

| Color | Photochromic materials, optical filters |

| Conformation | Molecular switches, smart polymers |

| Polarity | Reversible adhesion, tunable surfaces |

| Fluorescence | Optical memory, sensors |

Organic Semiconductors

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. nih.gov They are the core components of many organic electronic devices, including OLEDs and organic field-effect transistors (OFETs). sigmaaldrich.comrsc.org Stilbene derivatives, due to their conjugated π-system, have been investigated for their potential as organic semiconductors.

The performance of an organic semiconductor is largely determined by its ability to transport charge, which is influenced by the molecular packing in the solid state. nih.gov While simple stilbenes may have limitations, incorporating them into larger, more ordered structures or polymers can enhance their charge transport properties. rsc.org The chloromethyl group on this compound provides a reactive handle to incorporate the stilbene unit into more complex molecular architectures or polymeric chains designed for improved semiconductor performance. rsc.org Research in this area focuses on designing and synthesizing new organic materials with high charge carrier mobility and stability for next-generation electronic devices. nih.govrsc.org

Polymeric Materials and Composites

The reactive nature of this compound makes it a useful monomer or precursor for the synthesis of functional polymers and composites.

Precursors for Polymer Synthesis

This compound can act as a precursor for the synthesis of various polymers. The chloromethyl group can be converted into other functional groups, or it can be used directly in polymerization reactions. For example, it can be used in polycondensation reactions to introduce the photoactive stilbene unit into the polymer backbone. researchgate.net

Polymers containing stilbene units can exhibit interesting properties, such as photo-crosslinkability, which can be used to create patterned materials for photolithography. Furthermore, the incorporation of stilbene moieties can enhance the thermal stability and mechanical properties of polymers. researchgate.net The synthesis of polymers from bio-based precursors is also a growing area of research, aiming to create more sustainable materials. nih.gov While this compound is not bio-based, the principles of using functional monomers to create polymers with specific properties are broadly applicable. nih.govmdpi.com

| Polymerization Method | Potential Polymer Property |

| Polycondensation | Incorporation of stilbene in polymer backbone |

| Radical Polymerization (after modification) | Pendant stilbene groups |

| Click Chemistry (after modification) | Functionalized polymers |

Cross-linkable Fibers and Resins

Cross-linking is a fundamental process in polymer science where individual polymer chains are linked together by covalent or ionic bonds to form a three-dimensional network. dntb.gov.ua This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. redalyc.org The formation of this network structure is facilitated by cross-linking agents, which are molecules capable of reacting with and bridging multiple polymer chains. nagase.comresearchgate.net

The utility of a cross-linking agent is determined by its reactive functional groups. nagase.com this compound possesses a chloromethyl (-CH₂Cl) group, which is a highly reactive site suitable for various substitution reactions. This functional group can react with nucleophiles present on polymer backbones, such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups, to form stable covalent bonds. This reactivity makes this compound a potential candidate for use as a cross-linking agent in the synthesis of advanced fibers and resins.

For instance, in the production of epoxy resins, curing agents are essential for creating the robust, cross-linked final product. epoxy-europe.euwestlakeepoxy.com While traditional agents include amines and anhydrides, the chloromethyl group on this compound could theoretically participate in similar curing reactions, introducing the photoresponsive stilbene moiety directly into the resin's network structure. A study on creating cross-linked polystyrene for solid-phase peptide synthesis utilized 4-chloromethyl styrene (B11656) as a monomer, highlighting the utility of the chloromethyl group in forming functional, cross-linked polymer supports. nih.gov By incorporating this compound, it would be possible to create fibers and resins that not only possess enhanced mechanical properties but also exhibit photochromic or fluorescent behaviors, enabling applications in areas like optical data storage or smart textiles.

Functionalization of Polymeric Backbones

The modification of existing polymers, or post-polymerization functionalization, is a powerful strategy to create materials with new and improved properties without altering the main polymer backbone. uni-kiel.denih.gov This approach allows for the introduction of specific chemical moieties that can impart desired functionalities such as biocompatibility, sensory capabilities, or responsiveness to stimuli. nih.govresearchgate.net The chloromethyl group of this compound makes it an excellent reagent for this purpose, particularly for grafting onto polymer backbones. researchgate.netichtj.waw.pl

A notable example involves the synthesis of an ionic co-polyacrylate with both phenylalanine and stilbene units. In this research, a polyacrylate backbone containing N,N-dimethylaminoethyl acrylate (B77674) units was quaternized using a reactive stilbene derivative, 4-chloromethylphenylcarbamoyloxymethyl-para-stilbene. The chloromethyl group readily reacted with the tertiary amine on the polymer side chain, covalently attaching the stilbene moiety to the polymer. This resulted in a functionalized polymer exhibiting the photochemical and photophysical behaviors of stilbene, such as photoisomerism and fluorescence.

Table 1: Functionalization of Polyacrylate with a Stilbene Derivative

| Polymer Backbone | Functionalizing Agent | Reactive Groups | Resulting Functionality |

|---|

This method of "grafting to" demonstrates the utility of this compound and its derivatives in polymer modification. nih.gov Similar strategies have been employed where chloromethylated polystyrene is used as a foundational material, which is then further modified by reacting the chloromethyl groups with various functional molecules. researchgate.netmdpi.com This versatility allows for the precise engineering of polymer properties, opening up possibilities for creating advanced materials for a wide range of applications. beilstein-journals.orgcam.ac.uk

Smart Materials and Responsive Systems

Smart materials are designed to exhibit a significant change in one or more of their properties in response to external stimuli, such as stress, light, or temperature. The stilbene unit within this compound is a well-known photo- and mechano-responsive element, making it a key building block for such advanced systems.

Mechanically Responsive Materials

Mechanically responsive materials, or mechanophores, are molecules that undergo a specific chemical transformation when subjected to mechanical force. liverpool.ac.uk This property is highly desirable for applications such as stress sensing, damage detection in structural materials, and triggered release systems. The isomerization of stilbene derivatives has been identified as a key mechanochemical reaction. liverpool.ac.uk

Recent studies have focused on "stiff-stilbene," a sterically hindered analogue, which can be incorporated into a polymer chain. When mechanical force is applied, for instance by stretching the polymer or through sonication, the less stable Z-isomer of the stiff-stilbene unit can be forced to convert to the more stable E-isomer. acs.orgnih.govacs.org This process is a direct transduction of mechanical energy into a chemical change. researchgate.net The isomerization can be detected by changes in the material's optical properties, such as its absorption or fluorescence spectrum. nih.gov

This Z-to-E isomerization is mechanically induced, and importantly, the reverse E-to-Z isomerization can often be triggered by light (UV irradiation). acs.orgacs.org This creates a cycle where the material's state can be switched back and forth using two different stimuli (force and light), making it a photomechanical hinge. acs.orgnih.gov

Table 2: Properties of Sterically Hindered Stiff-Stilbene (HSS) as a Mechanophore

| Property | Description | Finding |

|---|---|---|

| Mechanical Response | Isomerization from Z to E under elongational force (e.g., ultrasonication). nih.govacs.org | HSS acts as a mechanophore, converting mechanical force into a chemical change. nih.gov |

| Photochemical Response | Reversible E-to-Z isomerization upon UV light irradiation. acs.orgacs.org | The system can function as a photomechanical hinge. acs.org |

The development of such stilbene-based mechanophores, which could be derived from or analogous to this compound, opens the door to creating polymers that can signal when they are under stress or close to failure. illinois.edu

Surface-Anchored Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. They are of great interest for modifying the chemical and physical properties of surfaces for applications in electronics, sensors, and corrosion prevention. This compound is a precursor for molecules designed to form photoresponsive SAMs.